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Executive Summary
DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate

dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.

MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in

healthy adult tissues, making it a compelling target for cancer therapy. The primary mechanism

of action of DS18561882 is the disruption of mitochondrial one-carbon metabolism, leading to a

depletion of formate. This formate is essential for the de novo synthesis of purines, which are

fundamental building blocks for DNA and RNA. By inhibiting MTHFD2, DS18561882 effectively

blocks the purine synthesis pathway, leading to replication stress, cell growth arrest, and

ultimately, cancer cell death. This guide provides a comprehensive overview of the mechanism,

quantitative preclinical data, and detailed experimental protocols relevant to the study of

DS18561882.

Introduction
One-carbon (1C) metabolism is a complex network of biochemical reactions that are

fundamental for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[1]

[2] This pathway is compartmentalized within the cell, with distinct reactions occurring in the

mitochondria, cytoplasm, and nucleus.[3] In rapidly proliferating cells, such as cancer cells,

there is a high demand for the products of 1C metabolism to support DNA replication and cell

division.[1]
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MTHFD2 is a key enzyme in the mitochondrial 1C pathway, catalyzing the conversion of 5,10-

methylenetetrahydrofolate to 10-formyl-tetrahydrofolate, which is then used to produce formate.

[4] This mitochondrial-derived formate can be exported to the cytoplasm to participate in de

novo purine synthesis.[1] The expression of MTHFD2 is significantly upregulated in a wide

range of cancers, while being minimally expressed in most normal adult tissues, presenting a

therapeutic window for targeted cancer therapies.[5][6]

DS18561882 has emerged as a potent and isozyme-selective inhibitor of MTHFD2.[7][8] Its

mechanism of action is centered on the direct inhibition of MTHFD2, which curtails the supply

of one-carbon units for purine synthesis, thereby selectively targeting cancer cells that are

highly dependent on this pathway.[3]

Mechanism of Action
The inhibitory action of DS18561882 on MTHFD2 disrupts the mitochondrial folate cycle. This

leads to a reduction in the production and export of formate to the cytoplasm. Formate is a

critical contributor of carbon atoms for the C2 and C8 positions of the purine ring in de novo

purine synthesis.[9] The depletion of the purine nucleotide pool has several downstream

consequences for cancer cells:

Replication Stress: A lack of sufficient purine nucleotides (dATP and dGTP) hinders DNA

replication, leading to stalled replication forks and the accumulation of DNA damage.

Cell Cycle Arrest: The cellular machinery detects this replication stress and initiates cell cycle

checkpoints to halt proliferation, preventing cells with damaged DNA from dividing.

Apoptosis: If the nucleotide depletion and DNA damage are severe and prolonged, the cell is

triggered to undergo programmed cell death (apoptosis).

The predominant effect of DS18561882 is the blockade of purine synthesis, which ultimately

results in the growth arrest of cancer cells.[3]

Quantitative Data
The following tables summarize the key quantitative data for DS18561882 from preclinical

studies.
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Parameter Value Target Notes Reference(s)

IC50
0.0063 µM (6.3

nM)
MTHFD2

Biochemical

assay
[7]

IC50 0.57 µM MTHFD1

Shows >90-fold

selectivity for

MTHFD2 over

MTHFD1

[7]

GI50 140 nM MDA-MB-231
Human breast

cancer cell line
[5][8]

In Vivo Efficacy
Tumor Growth

Inhibition

MDA-MB-231

Xenograft

Dose-dependent

inhibition

observed

[7][8]

Maximum

Tolerated Dose

Not specified in

snippets
In vivo

High doses (300

mg/kg) were

well-tolerated in

mice

[3]

Table 1: In Vitro and In Vivo Activity of DS18561882.
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Mechanism of DS18561882 in Purine Synthesis Inhibition
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Caption: Signaling pathway of DS18561882-mediated MTHFD2 inhibition.
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Workflow for MTHFD2 Enzymatic Assay
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Caption: Experimental workflow for MTHFD2 enzymatic assay.
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Workflow for Cell Viability Assay (MTT/XTT)

Setup

Treatment

Assay & Analysis

Seed Cancer Cells
(e.g., MDA-MB-231)

in 96-well Plates

Allow Cells to Adhere
Overnight

Treat Cells with a Range
of DS18561882 Concentrations

Incubate for a Defined
Period (e.g., 72 hours)

Add MTT or XTT Reagent
to Each Well

Incubate to Allow for
Formazan Crystal Formation

Solubilize Formazan Crystals

Measure Absorbance with
a Plate Reader

Calculate GI50 from
Dose-Response Curve

Click to download full resolution via product page

Caption: Experimental workflow for a cell viability assay.
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Experimental Protocols
MTHFD2 Enzymatic Assay
This biochemical assay is designed to measure the direct inhibitory effect of DS18561882 on

the enzymatic activity of MTHFD2.[10]

Materials:

Recombinant human MTHFD2 protein

DS18561882

5,10-methylenetetrahydrofolate (CH2-THF)

Nicotinamide adenine dinucleotide (NAD+)

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

96-well microplate

Microplate reader capable of measuring fluorescence or absorbance

Protocol:

Preparation:

Prepare a stock solution of DS18561882 in a suitable solvent (e.g., DMSO).

Perform serial dilutions of the DS18561882 stock solution in assay buffer to create a range

of test concentrations.

Prepare a reaction mixture containing the assay buffer and recombinant MTHFD2 protein.

Reaction Initiation:

Add the diluted DS18561882 or vehicle control to the wells of the microplate.

Add the MTHFD2-containing reaction mixture to the wells.
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Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+, to each

well.

Incubation:

Incubate the plate at a controlled temperature, typically 37°C, for a specific duration (e.g.,

30-60 minutes).

Detection:

The dehydrogenase activity of MTHFD2 results in the production of NADH, which can be

detected by measuring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460

nm) or absorbance (~340 nm) over time using a microplate reader.

Data Analysis:

Calculate the rate of NADH production for each concentration of DS18561882.

Normalize the rates to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay
This cell-based assay evaluates the effect of DS18561882 on the proliferation and viability of

cancer cells. The MTT or XTT assay is a common method.[11][12]

Materials:

Cancer cell line (e.g., MDA-MB-231)

Complete cell culture medium

DS18561882

96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-

methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Protocol:

Cell Seeding:

Seed the cancer cells into 96-well plates at a predetermined density to ensure they are in

the logarithmic growth phase at the end of the experiment.

Incubate the plates overnight to allow the cells to adhere.

Treatment:

Prepare serial dilutions of DS18561882 in complete cell culture medium.

Remove the old medium from the wells and add the medium containing the various

concentrations of DS18561882. Include a vehicle control (medium with the same

concentration of solvent as the highest drug concentration).

Incubation:

Incubate the plates for a specified period, typically 72 hours, under standard cell culture

conditions (37°C, 5% CO2).

Assay:

Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours. Live cells

with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored

formazan product.

If using MTT, add the solubilization solution to dissolve the formazan crystals.

Data Analysis:
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Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for

MTT) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the percentage of viability against the logarithm of the drug concentration and fit the

data to a dose-response curve to determine the GI50 (concentration for 50% of maximal

inhibition of cell proliferation) value.

In Vivo Mouse Xenograft Model
This animal model is used to assess the anti-tumor efficacy and tolerability of DS18561882 in a

living organism.[6][13][14]

Materials:

Immunocompromised mice (e.g., athymic nude or SCID mice)

Human cancer cells (e.g., MDA-MB-231)

DS18561882 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Animal balance

Protocol:

Tumor Implantation:

Subcutaneously inject a suspension of the human cancer cells into the flank of the

immunocompromised mice.

Tumor Growth and Randomization:

Monitor the mice regularly for tumor growth.
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Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Treatment:

Administer DS18561882 orally to the treatment group at predetermined doses and

schedules (e.g., once or twice daily).

Administer the vehicle control to the control group following the same schedule.

Monitoring:

Measure the tumor volume (e.g., using the formula: (length × width²)/2) and the body

weight of the mice regularly (e.g., 2-3 times per week) throughout the study. Body weight

is monitored as an indicator of toxicity.

Endpoint and Analysis:

The study is typically concluded when the tumors in the control group reach a

predetermined maximum size, or after a specific duration of treatment.

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Compare the tumor growth and final tumor weights between the treatment and control

groups to determine the anti-tumor efficacy of DS18561882. The percentage of tumor

growth inhibition (TGI) can be calculated.

Conclusion
DS18561882 represents a promising therapeutic agent that targets a key metabolic

vulnerability of cancer cells. Its high potency and selectivity for MTHFD2, coupled with its

mechanism of inhibiting purine synthesis, provide a strong rationale for its continued

development as an anti-cancer drug. The data and protocols presented in this guide offer a

comprehensive resource for researchers and drug development professionals working to

further elucidate the therapeutic potential of DS18561882 and other MTHFD2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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